molecular formula C11H14ClNO B13963594 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one CAS No. 693288-44-7

1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one

Cat. No.: B13963594
CAS No.: 693288-44-7
M. Wt: 211.69 g/mol
InChI Key: QAZGUZJNEBVOLA-UHFFFAOYSA-N
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Description

1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethyl group, a methyl group, and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-3-ethyl-5-methylphenol.

    Chlorination: The phenol is chlorinated using thionyl chloride (SOCl₂) to introduce the chloroethanone group.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the chlorination process.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloroethanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or nitric acid (HNO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution Products: Formation of azido or thiocyanato derivatives.

    Oxidation Products: Formation of nitro derivatives.

    Reduction Products: Formation of alcohol derivatives.

Scientific Research Applications

1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-ethyl-5-methylphenol: Lacks the chloroethanone group, making it less reactive in substitution reactions.

    1-(4-Amino-3-ethyl-5-methylphenyl)-2-bromoethan-1-one: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.

    1-(4-Amino-3-ethyl-5-methylphenyl)-2-iodoethan-1-one: Contains an iodo group, which is more reactive than the chloro group.

Uniqueness

1-(4-Amino-3-ethyl-5-methylphenyl)-2-chloroethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chloroethanone moiety allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

693288-44-7

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

1-(4-amino-3-ethyl-5-methylphenyl)-2-chloroethanone

InChI

InChI=1S/C11H14ClNO/c1-3-8-5-9(10(14)6-12)4-7(2)11(8)13/h4-5H,3,6,13H2,1-2H3

InChI Key

QAZGUZJNEBVOLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)C(=O)CCl)C)N

Origin of Product

United States

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